- Pyrimidine derivatives as novel viral replication inhibitors and their preparation and use in the treatment of HIV infection, World Intellectual Property Organization, , ,
Cas no 95740-49-1 (1-bromo-2-methoxy-4-methylbenzene)

95740-49-1 structure
Nombre del producto:1-bromo-2-methoxy-4-methylbenzene
Número CAS:95740-49-1
MF:C8H9BrO
Megavatios:201.060461759567
MDL:MFCD09029185
CID:799757
PubChem ID:10878192
1-bromo-2-methoxy-4-methylbenzene Propiedades químicas y físicas
Nombre e identificación
-
- 1-Bromo-2-methoxy-4-methylbenzene
- 2-Bromo-5-methylanisole
- 2-METHOXY-4-METHYLBROMOBENZENE
- 4-BROMO-3-METHOXYPHENYL-P-TOLUENESULFONATE
- Benzene,1-bromo-2-methoxy-4-methyl-
- 1-bromo-2-methoxy-4-methyl-benzene
- Benzene, 1-bromo-2-methoxy-4-methyl-
- 4-Bromo-3-methoxytoluene
- PubChem4136
- OERVAQHUJAFULZ-UHFFFAOYSA-N
- Bromo-2-methoxy-4-methyl-benzene
- CL9188
- LS10017
- CM11655
- AS04221
- AM82949
- 1-bromanyl-2-methoxy-4-methyl-benzene
- BC002728
- AB0034292
- ST240
- 1-Bromo-2-methoxy-4-methylbenzene (ACI)
- 6-Bromo-3-methylanisole
- 95740-49-1
- MFCD09029185
- DS-16095
- SCHEMBL171783
- SY104406
- AKOS015960939
- CS-W004967
- EN300-132561
- J-504399
- DB-080342
- DTXSID70446815
- 1-bromo-2-methoxy-4-methylbenzene
-
- MDL: MFCD09029185
- Renchi: 1S/C8H9BrO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3
- Clave inchi: OERVAQHUJAFULZ-UHFFFAOYSA-N
- Sonrisas: BrC1C(OC)=CC(C)=CC=1
Atributos calculados
- Calidad precisa: 199.98400
- Masa isotópica única: 199.98368g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 105
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 9.2
- Xlogp3: 3.1
Propiedades experimentales
- Denso: 1.378±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 104-105 ºC
- Punto de ebullición: 107-109 ºC (11 Torr)
- Punto de inflamación: 104.2±7.8 ºC,
- índice de refracción: 1.535
- Disolución: Very slightly soluble (0.44 g/l) (25 º C),
- PSA: 9.23000
- Logp: 2.76610
1-bromo-2-methoxy-4-methylbenzene Información de Seguridad
1-bromo-2-methoxy-4-methylbenzene Datos Aduaneros
- Código HS:2909309090
- Datos Aduaneros:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-bromo-2-methoxy-4-methylbenzene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062441-10g |
1-Bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 98% | 10g |
¥152.00 | 2024-04-23 | |
Chemenu | CM255999-100g |
1-Bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 95+% | 100g |
$561 | 2022-06-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B53850-1g |
1-Bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 98% | 1g |
¥28.0 | 2023-01-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B53850-25g |
1-Bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 98% | 25g |
¥477.0 | 2022-04-28 | |
Enamine | EN300-132561-0.05g |
1-bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 95% | 0.05g |
$19.0 | 2023-06-06 | |
abcr | AB335817-25 g |
1-Bromo-2-methoxy-4-methylbenzene, 97%; . |
95740-49-1 | 97% | 25g |
€208.50 | 2023-04-26 | |
TRC | B696720-100mg |
1-Bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D660647-25g |
4-BROMO-3-METHOXYPHENYL-P-TOLUENESULFONATE |
95740-49-1 | 97% | 25g |
$450 | 2024-06-05 | |
Fluorochem | 038665-5g |
2-Bromo-5-methylanisole |
95740-49-1 | 98% | 5g |
£58.00 | 2022-03-01 | |
Fluorochem | 038665-10g |
2-Bromo-5-methylanisole |
95740-49-1 | 98% | 10g |
£96.00 | 2022-03-01 |
1-bromo-2-methoxy-4-methylbenzene Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; 65 °C
1.2 Solvents: Acetonitrile ; 65 °C; 20 min, 65 °C
1.2 Solvents: Acetonitrile ; 65 °C; 20 min, 65 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Catalysts: Trifluoromethanesulfonic acid
Referencia
- Mechanism of isomerization of ortho- or para-bromophenols in superacidsTetrahedron Letters, 1982, 23(16), 1673-6,
Synthetic Routes 3
Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide ; 12 h, 130 °C
Referencia
- Imidazo[1,2-a]pyridine derivatives as histone demethylase inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Bromine , Hydrogen bromide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; pH 8, rt
1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; pH 8, rt
Referencia
- Micro-reaction system and method for synthesizing 4-bromo-3-methylanisole with improved yield by two-phase process, China, , ,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; rt; rt → 65 °C
1.2 Solvents: Acetonitrile ; 65 °C; 15 min, 65 °C
1.2 Solvents: Acetonitrile ; 65 °C; 15 min, 65 °C
Referencia
- Small-molecule mimics of an α-helix for efficient transport of proteins into cellsNature Methods, 2007, 4(2), 153-159,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Diazomethane Solvents: Diethyl ether , Methanol
Referencia
- Synthesis of C-9-14C-1,8-dihydroxy-3-carboxyanthraquinoneJournal of Labelled Compounds and Radiopharmaceuticals, 1988, 25(1), 23-33,
Synthetic Routes 7
Condiciones de reacción
Referencia
- Utilization of a copper-catalyzed diaryl ether synthesis for the preparation of verbenachalconeTetrahedron, 2002, 58(39), 7903-7910,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; 65 °C
1.2 Solvents: Acetonitrile ; 20 min, 65 °C
1.2 Solvents: Acetonitrile ; 20 min, 65 °C
Referencia
- Novel antiviral compounds, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Synthesis of (±)-curcuphenol and (±)-β-sesquiphellandreneIndian Journal of Chemistry, 1997, (7), 553-556,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; rt; rt → 65 °C
1.2 Solvents: Acetonitrile ; 15 min, 65 °C
1.2 Solvents: Acetonitrile ; 15 min, 65 °C
Referencia
- Preparation of bi- or tetra-guanidino-biphenyl compounds as small molecule carriers, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide ; overnight, 130 °C
Referencia
- Electronic Influences in Phosphinesulfonato Palladium(II) Polymerization CatalystsOrganometallics, 2013, 32(16), 4516-4522,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Bromine
Referencia
- Microreaction system and method for synthesizing 4-bromo-3-methylanisole by solvent method, China, , ,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate , Tetrabutylammonium tribromide Solvents: Acetonitrile ; 16 h, 100 °C
Referencia
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acidsChemical Science, 2018, 9(15), 3860-3865,
1-bromo-2-methoxy-4-methylbenzene Raw materials
- 1-bromo-2-fluoro-4-methyl-benzene
- 2-Methoxy-4-methylaniline
- 2-Bromo-5-methylphenol
- 2-methoxy-4-methylbenzoic acid
- 4-Bromo-3-methylphenol
- Meta-Methylanisole
1-bromo-2-methoxy-4-methylbenzene Preparation Products
1-bromo-2-methoxy-4-methylbenzene Literatura relevante
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95740-49-1)1-bromo-2-methoxy-4-methylbenzene

Pureza:99%
Cantidad:500g
Precio ($):553.0